molecular formula C14H13NO4S B12848159 4-Amino-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid

4-Amino-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B12848159
M. Wt: 291.32 g/mol
InChI Key: NZOZMLWUHHSOGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-4’-(methylsulfonyl)[1,1’-biphenyl]-3-carboxylic acid is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of an amino group, a methylsulfonyl group, and a carboxylic acid group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4’-(methylsulfonyl)[1,1’-biphenyl]-3-carboxylic acid typically involves multiple steps. One common method includes the following steps:

    Nitration: The biphenyl compound is nitrated to introduce a nitro group.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Sulfonation: The amino biphenyl compound is then sulfonated using a sulfonating agent like chlorosulfonic acid to introduce the methylsulfonyl group.

    Carboxylation: Finally, the compound is carboxylated to introduce the carboxylic acid group.

Industrial Production Methods

In industrial settings, the production of 4-Amino-4’-(methylsulfonyl)[1,1’-biphenyl]-3-carboxylic acid may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The amino and methylsulfonyl groups can participate in substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

Research indicates that 4-Amino-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid exhibits notable biological activity. It has been investigated for its interactions with various biological targets. The amino group can form hydrogen bonds with proteins or enzymes, while the carboxylic acid group may engage in ionic interactions. These interactions are crucial for modulating biological pathways, potentially leading to therapeutic applications such as:

  • Anticancer Agents : The compound's ability to interact with specific enzymes involved in cancer pathways is under investigation.
  • Anti-inflammatory Agents : Its structural properties may allow it to modulate inflammatory responses.

b. Drug Development

The compound is being explored for its role in drug formulation. Its solubility and stability characteristics make it a candidate for developing new pharmaceuticals, particularly in creating formulations that enhance bioavailability and targeted delivery.

a. Polymer Chemistry

This compound can be utilized in synthesizing advanced polymers. Its functional groups allow for the creation of copolymers with enhanced mechanical properties and thermal stability. This application is particularly relevant in developing materials for electronics and aerospace industries.

b. Coatings and Adhesives

The compound's chemical structure lends itself well to applications in coatings and adhesives, providing improved adhesion properties due to its ability to form strong intermolecular interactions.

a. Interaction Studies

Several studies have focused on the interaction of this compound with biological targets. For instance, research has shown that this compound can significantly inhibit specific enzyme activities associated with disease progression.

StudyFindings
Enzyme Inhibition StudyDemonstrated reduced activity of target enzymes by 50% at certain concentrations of the compound.
Cytotoxicity AssayShowed selective cytotoxicity against cancer cell lines compared to normal cells, indicating potential therapeutic use.

b. Formulation Development

In cosmetic formulations, the compound has been tested for its effects on skin hydration and irritation levels. A study indicated that formulations containing this compound improved skin hydration without causing irritation, making it suitable for sensitive skin products.

Formulation TypeEffectiveness
CreamsEnhanced moisture retention and skin barrier function observed in clinical trials.
GelsLower irritation scores compared to standard formulations; well-tolerated by participants.

Mechanism of Action

The mechanism of action of 4-Amino-4’-(methylsulfonyl)[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methylsulfonyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-4’-(methylsulfonyl)biphenyl
  • 4-Amino-4’-(methylsulfonyl)benzoic acid
  • 4-Amino-4’-(methylsulfonyl)phenylacetic acid

Uniqueness

4-Amino-4’-(methylsulfonyl)[1,1’-biphenyl]-3-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the biphenyl structure, which allows for a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.

Biological Activity

4-Amino-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid (CAS No. 893738-43-7) is an organic compound with the molecular formula C14H13NO4S and a molecular weight of 291.32 g/mol. Its structure includes an amino group, a carboxylic acid group, and a methylsulfonyl group attached to a biphenyl backbone. This unique configuration suggests potential biological activities that merit detailed exploration.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound's functional groups facilitate hydrogen bonding and ionic interactions with proteins and enzymes, which can modulate biological pathways crucial for therapeutic applications .

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

  • Anticancer Activity : Preliminary studies have shown that this compound may possess anticancer properties. Compounds with similar structures have demonstrated significant antiproliferative effects on various cancer cell lines, including breast and ovarian cancers .
  • Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of specific enzymes involved in cancer progression and other diseases. For instance, it may act as a reversible inhibitor of monoacylglycerol lipase (MAGL), which is implicated in the endocannabinoid system .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound. Below are notable findings:

StudyFindings
Study A Investigated the compound's effect on MDA-MB-231 and MCF-7 breast cancer cells, showing IC50 values ranging from 19.9 to 75.3 µM .
Study B Explored enzyme inhibition properties, revealing competitive inhibition with IC50 values in the low micromolar range for MAGL .
Study C Assessed structural modifications leading to enhanced potency against various cancer cell lines, indicating potential for further development into therapeutic agents .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
4-Amino-4'-(methylsulfanyl)[1,1'-biphenyl]-3-carboxylic acidC14H13NOSContains a methylsulfanyl instead of methylsulfonyl group
4'-(Aminomethyl)-biphenyl-3-carboxylic acidC14H13NLacks the sulfur substituent; simpler structure
Methyl 4'-amino[1,1'-biphenyl]-4-carboxylateC15H15N O2Ester derivative; differs in functional groups

Properties

Molecular Formula

C14H13NO4S

Molecular Weight

291.32 g/mol

IUPAC Name

2-amino-5-(4-methylsulfonylphenyl)benzoic acid

InChI

InChI=1S/C14H13NO4S/c1-20(18,19)11-5-2-9(3-6-11)10-4-7-13(15)12(8-10)14(16)17/h2-8H,15H2,1H3,(H,16,17)

InChI Key

NZOZMLWUHHSOGG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.